methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate
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Overview
Description
Methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetoxy groups and an azido group, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate typically involves multiple steps. One common method starts with the protection of hydroxyl groups followed by the introduction of the azido group. The acetylation of hydroxyl groups is usually carried out using acetic anhydride in the presence of a base such as pyridine. The azido group can be introduced using sodium azide in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form amides.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Hydrolysis: The acetoxy groups can be hydrolyzed to hydroxyl groups under acidic or basic conditions.
Common Reagents and Conditions
Acetic Anhydride: Used for acetylation of hydroxyl groups.
Sodium Azide: Used for introducing the azido group.
Palladium Catalyst: Used in reduction reactions.
Acids/Bases: Used in hydrolysis reactions.
Major Products Formed
Amides: Formed from substitution reactions.
Amines: Formed from reduction reactions.
Alcohols: Formed from hydrolysis reactions.
Scientific Research Applications
Methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Utilized in the study of biochemical pathways involving azido and acetoxy groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole rings. The acetoxy groups can be hydrolyzed to reveal hydroxyl groups, which can further participate in hydrogen bonding and other interactions. These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical biology.
Comparison with Similar Compounds
Similar Compounds
Methyl α-D-glucopyranoside: Similar in structure but lacks the azido group.
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: Contains a phenylthio group instead of an azido group.
(2R,3S,4S,5S,6R)-2-((tert-butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Contains a tert-butyldimethylsilyl group.
Uniqueness
Methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate is unique due to the presence of both azido and multiple acetoxy groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C13H17N3O9 |
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Molecular Weight |
359.29 g/mol |
IUPAC Name |
methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate |
InChI |
InChI=1S/C13H17N3O9/c1-5(17)22-8-9(23-6(2)18)11(13(20)21-4)25-12(15-16-14)10(8)24-7(3)19/h8-12H,1-4H3/t8-,9+,10+,11-,12+/m0/s1 |
InChI Key |
PMUZMIKGOMUGFG-MTVMDMGHSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1OC(=O)C)N=[N+]=[N-])C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)N=[N+]=[N-])C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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